molecular formula C17H13ClN4O3 B2713548 N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-78-9

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No. B2713548
M. Wt: 356.77
InChI Key: GKBDWQMUBHZQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact. The synthesis of a specific compound can be found in the scientific literature, particularly in journals dedicated to synthetic chemistry .


Chemical Reactions Analysis

Chemical reactions involving the compound are studied to understand its reactivity. This can involve studying how the compound reacts with different reagents, under various conditions. Techniques such as spectroscopy and chromatography are often used to monitor these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .

Scientific Research Applications

Antitumor Applications

Research has shown that derivatives of pyrazole compounds exhibit significant in vivo inhibitory effects on tumor growth. For instance, benzothiazole derivatives designed around the pyrazole core have demonstrated selective cytotoxicity against tumorigenic cell lines, indicating their potential as potent antitumor agents (Yoshida et al., 2005).

Antimycobacterial Activity

Another study synthesized novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing that certain compounds displayed promising lead molecule characteristics with minimal inhibitory concentration (MIC) values indicating strong antitubercular activities against Mycobacterium tuberculosis H37Rv. These findings suggest these compounds' suitability for further drug development without showing toxicity against a normal cell line (Nayak et al., 2016).

Antimicrobial Screening

Moreover, a variety of pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. These studies underscore the potential of pyrazole-based compounds in addressing infectious diseases by inhibiting the growth of pathogenic bacteria and fungi, with some compounds showing potent activity against specific bacterial strains (Idrees et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information on the compound’s potential effects on human health and the environment .

Future Directions

The future directions for a compound can depend on many factors, including its potential applications, its economic viability, and the current state of research in the field. For example, if the compound shows promising activity in preliminary studies, future research might focus on optimizing its properties, studying its mechanism of action in more detail, or testing it in clinical trials .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c1-11-13(18)4-2-5-14(11)20-17(23)12-6-7-15(16(10-12)22(24)25)21-9-3-8-19-21/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDWQMUBHZQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

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